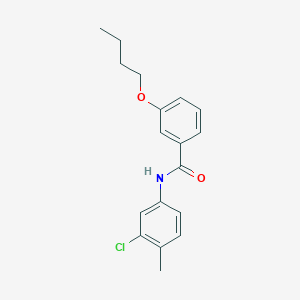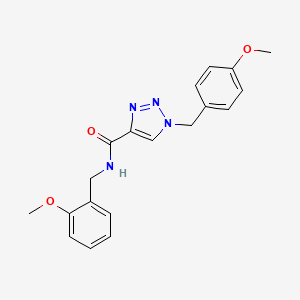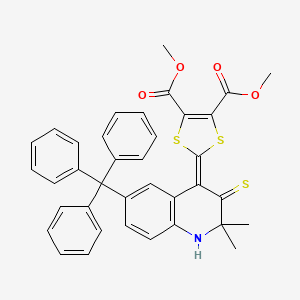
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide, also known as Bucetin, is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research for its unique properties and applications.
Mechanism of Action
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress-related diseases. In addition, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been shown to have analgesic effects, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has several limitations as well. Its low solubility in water can make it difficult to work with in certain experiments. In addition, its relatively low potency compared to other anti-inflammatory drugs may limit its usefulness in certain applications.
Future Directions
There are several future directions for the study of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is the development of more potent derivatives of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide that could be used in the treatment of inflammatory diseases. Another area of interest is the study of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide's effects on other signaling pathways besides the COX pathway. Finally, the development of new methods for the synthesis of 3-butoxy-N-(3-chloro-4-methylphenyl)benzamide could improve its accessibility and usefulness for scientific research.
Synthesis Methods
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide can be synthesized through a multistep process starting from 3-chloro-4-methylbenzoic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with butanol and ammonia to produce the desired compound. The yield of this process is typically around 50%.
Scientific Research Applications
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied in scientific research due to its unique properties and applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which may be useful for the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
3-butoxy-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-15-9-8-13(2)17(19)12-15/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNHKYCEDIQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)
![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)